molecular formula C17H20N2O5S B4424980 N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide

Cat. No. B4424980
M. Wt: 364.4 g/mol
InChI Key: KNWPPKQHBGSMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide, also known as PSB-0739, is a small molecule inhibitor of the protease enzyme cathepsin S. It was developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. PSB-0739 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide inhibits the activity of cathepsin S by binding to the enzyme's active site. Cathepsin S is involved in the degradation of extracellular matrix proteins, which are important for maintaining the structural integrity of tissues. Inhibition of cathepsin S activity by this compound leads to a reduction in the breakdown of these proteins, which can help to prevent tissue damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. This reduction in inflammation is likely due to the inhibition of cathepsin S activity, which leads to a decrease in the breakdown of extracellular matrix proteins. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide is its specificity for cathepsin S, which reduces the likelihood of off-target effects. This specificity also allows for the selective inhibition of cathepsin S activity, which can help to minimize the risk of unwanted side effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide could focus on its potential applications in other autoimmune diseases, such as lupus and psoriasis. Additionally, the development of more potent and selective inhibitors of cathepsin S could help to improve the efficacy and safety of this class of drugs. Finally, the evaluation of this compound in combination with other therapeutic agents could provide further insights into its potential clinical utility.

Scientific Research Applications

N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to reduce the activity of cathepsin S, which is involved in the degradation of collagen and other extracellular matrix proteins. This reduction in activity has been associated with a decrease in inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-14-8-7-13(18-17(20)15-6-5-11-24-15)12-16(14)25(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPPKQHBGSMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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